![molecular formula C29H30N2O4 B2774750 (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide CAS No. 1022237-85-9](/img/structure/B2774750.png)
(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide
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Overview
Description
The compound (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide
is a complex organic molecule. It is related to a class of compounds known as amides .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, amides have been synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine . The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied . The high yields of amides and simplicity of this method were reproduced in reactions of homoveratrylamine with α-amino-acid N-benzoyl derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has been studied . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied . Simple and inexpensive methods for synthesizing amides over broad scales in addition to methods for producing amides of amino acids requiring further activation of the carboxylic acids were developed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a molecular weight of 223.2683 .Scientific Research Applications
Spasmolytic Activity
The synthesis of this compound involves ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid. In silico analysis predicts spasmolytic activity for the compound . Further experimental studies could explore its potential as a muscle relaxant or antispasmodic agent.
Anticonvulsant Properties
Ketoamides, including this compound, have demonstrated anticonvulsant activity . Investigating its effects on seizure models and neuronal excitability could reveal its therapeutic potential in managing epilepsy.
Antidepressant Effects
Ketoamides are known for their antidepressant properties . Exploring the compound’s impact on neurotransmitter systems and mood-related pathways may uncover novel antidepressant mechanisms.
Antiproliferative Activity
Ketoamides have shown promise as antiproliferative agents . Investigate its effects on cancer cell lines to assess its potential in cancer therapy.
Coronavirus Inhibition
In recent years, ketoamides were studied as inhibitors against coronaviruses, including SARS-CoV-2 . Investigate its binding affinity to viral proteins and evaluate its antiviral efficacy.
Coordination Chemistry with Copper
Copper plays a crucial role in enzymatic functions. Ketoamides serve as excellent ligands in complexation reactions with copper . Explore its coordination chemistry and potential applications in catalysis or bioinorganic chemistry.
Structural Characterization
Characterize the compound’s crystal structures using techniques such as melting point determination, IR spectroscopy, 1H and 13C NMR, and Raman spectroscopy .
Safety And Hazards
Future Directions
The development of efficient approaches to the design of biologically active compounds is a high-priority problem for medicinal chemistry . Amino acids are highly interesting in the search for potential medicines . Therefore, the study and development of such complex organic molecules like (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide
could be a promising direction for future research.
properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-N,4-diphenylcyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-34-26-14-13-20(17-27(26)35-2)15-16-30-24-18-22(21-9-5-3-6-10-21)19-25(32)28(24)29(33)31-23-11-7-4-8-12-23/h3-14,17,22,32H,15-16,18-19H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOVFNXZPHSROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)NC3=CC=CC=C3)O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide |
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